molecular formula C16H15N3O3S B11063127 N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11063127
M. Wt: 329.4 g/mol
InChI Key: HYTDFXCEQBRDMT-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of methoxyphenyl, thiophene, and oxadiazole groups

Preparation Methods

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and hydrazine hydrate. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H15N3O3S/c1-21-12-6-3-2-5-11(12)8-9-17-15(20)16-18-14(19-22-16)13-7-4-10-23-13/h2-7,10H,8-9H2,1H3,(H,17,20)

InChI Key

HYTDFXCEQBRDMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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